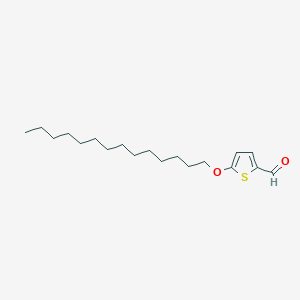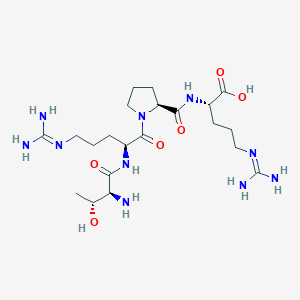
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including threonine, ornithine, and proline, along with diaminomethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the cleavage of disulfide bonds or other reductive modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often include specific pH levels, temperatures, and solvents to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may result in the cleavage of these bonds. Substitution reactions may introduce new functional groups or modify existing ones.
科学的研究の応用
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex peptides and proteins. It can also be used as a model compound for studying peptide chemistry and reaction mechanisms.
Biology: This compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can also be used as a tool for investigating the structure and function of proteins.
Medicine: This compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutics or as a tool for studying disease mechanisms.
Industry: This compound can be used in the production of peptide-based materials, such as hydrogels and nanomaterials. It can also be used in the development of new diagnostic tools and assays.
作用機序
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, such as modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological processes being studied.
類似化合物との比較
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be compared with other similar compounds, such as:
- **L-Threonyl-N~5~
特性
CAS番号 |
63107-24-4 |
|---|---|
分子式 |
C21H40N10O6 |
分子量 |
528.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N10O6/c1-11(32)15(22)17(34)29-12(5-2-8-27-20(23)24)18(35)31-10-4-7-14(31)16(33)30-13(19(36)37)6-3-9-28-21(25)26/h11-15,32H,2-10,22H2,1H3,(H,29,34)(H,30,33)(H,36,37)(H4,23,24,27)(H4,25,26,28)/t11-,12+,13+,14+,15+/m1/s1 |
InChIキー |
UGQPIFXFXVLMLA-QTVXIADOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


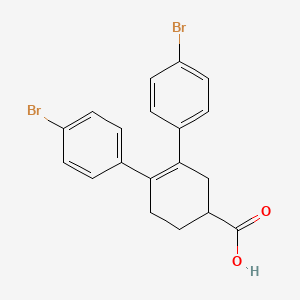
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)

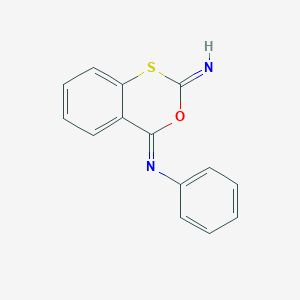
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
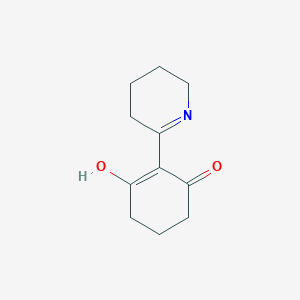
methanone](/img/structure/B14512909.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

